molecular formula C16H20OS B375201 10-(Phenylsulfanyl)-5-cyclodecen-1-one

10-(Phenylsulfanyl)-5-cyclodecen-1-one

Cat. No.: B375201
M. Wt: 260.4g/mol
InChI Key: ZKBWYACTIRITFF-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-PSB-2 (Figure 1A) is a lipophilic small molecule (MW: 180 g/mol) derived from soft coral Cladiella australis. It exhibits anti-inflammatory and neuroprotective properties by suppressing pro-inflammatory mediators (TNF-α, COX-2, and iNOS) and enhancing synaptic plasticity markers (PSD-95, dendritic spine density, and LTP) in Alzheimer’s disease (AD) models. Its molecular structure includes a phenylsulfanyl group and ketone moieties, enabling blood-brain barrier penetration and interactions with inflammatory pathways.

Properties

Molecular Formula

C16H20OS

Molecular Weight

260.4g/mol

IUPAC Name

(5E)-10-phenylsulfanylcyclodec-5-en-1-one

InChI

InChI=1S/C16H20OS/c17-15-12-8-3-1-2-4-9-13-16(15)18-14-10-6-5-7-11-14/h1-2,5-7,10-11,16H,3-4,8-9,12-13H2/b2-1+

InChI Key

ZKBWYACTIRITFF-OWOJBTEDSA-N

SMILES

C1CC=CCCCC(=O)C(C1)SC2=CC=CC=C2

Isomeric SMILES

C1C/C=C/CCCC(=O)C(C1)SC2=CC=CC=C2

Canonical SMILES

C1CC=CCCCC(=O)C(C1)SC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Table 1 : Molecular descriptors of 4-PSB-2 and analogs

Compound MW (g/mol) MlogP TPSA (Ų) HD HA Bioavailability (Lipinski’s Rules) Key Functional Groups
4-PSB-2 180 1.2 34.6 0 4 Compliant Phenylsulfanyl, ketones
BAY 11-7082 251.3 2.8 65.6 1 5 Compliant Cyanide, Michael acceptor
Silybin 482.4 2.1 151.3 5 10 Non-compliant (MW >500) Flavonolignan, hydroxyls
NSAIDs (e.g., Ibuprofen) 206.3 3.7 40.7 1 4 Compliant Carboxylic acid, methyl

Key Findings :

  • Lipophilicity : 4-PSB-2 (MlogP: 1.2) is less lipophilic than BAY 11-7082 (MlogP: 2.8) but more brain-penetrant than polar compounds like silybin (TPSA: 151.3 Ų).
  • Structural Similarities : Both 4-PSB-2 and BAY 11-7082 contain reactive groups (ketones vs. cyanide) that suppress NF-κB-mediated inflammation.
Functional Comparisons in AD Models

Table 2 : Pharmacological effects of 4-PSB-2 and analogs in AD models

Compound Anti-Inflammatory Targets Synaptic Effects Behavioral Outcomes (AD Models) Adverse Effects
4-PSB-2 ↓ TNF-α, COX-2, iNOS ↑ PSD-95, dendritic spines, LTP Restores contextual fear memory None reported
BAY 11-7082 ↓ NF-κB, IκB Not studied Reduces Aβ toxicity in vitro Hepatotoxicity
NSAIDs ↓ COX-1/2 No effect on LTP Ineffective in clinical trials GI bleeding, nephrotoxicity
Silybin ↓ ROS, Aβ aggregation ↑ Synaptophysin Improves spatial memory (APP/PS1 mice) Low bioavailability

Key Findings :

  • Anti-Inflammatory Efficacy: 4-PSB-2 uniquely reduces TNF-α, COX-2, and iNOS in neurons, astrocytes, and microglia, unlike NSAIDs that broadly inhibit COX enzymes.
  • Synaptic Restoration : 4-PSB-2 increases hippocampal PSD-95 (+40% vs. controls) and dendritic spine density (+30%), outperforming silybin, which only modestly improves synaptophysin.
Mechanism of Action Comparison
  • 4-PSB-2: Suppresses neuroinflammation via TNF-α/COX-2/iNOS pathways, enhancing synaptic plasticity through PSD-95 and AMPAR stabilization.
  • BAY 11-7082 : Targets NF-κB signaling but lacks synaptic benefits.
  • Silybin : Reduces oxidative stress but requires high doses for CNS effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.